Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

O composto 2-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)piridina é um importante intermediário borônico utilizado em síntese orgânica, particularmente em reações de acoplamento cruzado catalisadas por paládio, como as reações de Suzuki-Miyaura. Sua estrutura contém um grupo dioxaborolano protegido, que oferece estabilidade ao ar e à umidade, facilitando o manuseio e armazenamento. A presença do anel piridina confere versatilidade na funcionalização de moléculas alvo, sendo útil na síntese de fármacos, materiais eletrônicos e compostos para pesquisa. Sua alta pureza e reatividade controlada o tornam adequado para aplicações em química medicinal e desenvolvimento de materiais avançados.
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine structure
908350-80-1 structure
Product Name:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
N.o CAS:908350-80-1
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973624
CID:69435
PubChem ID:53482118
Update Time:2025-07-21

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 2-(4-Phenylboronic acid pinacol ester)pyridine
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER
    • 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester
    • Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester
    • 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine
    • 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • QC-4308
    • 4-(2-Pyridinyl)phenylboronicacidpinacolester
    • AMBA00085
    • BCP22851
    • BCP9000139
    • AM85962
    • OR360137
    • ST2409309
    • AX8165818
    • AB0049782
    • W9341
    • 350P801
    • (4-(PYRIDI
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane
    • MDL: MFCD11973624
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3
    • Chave InChI: CMGIUUPUDMXXLT-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 281.15900
  • Massa monoisotópica: 281.1587090 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 348
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 31.4
  • Peso Molecular: 281.2

Propriedades Experimentais

  • Densidade: 1.09
  • Índice de Refracção: 1.55
  • PSA: 31.35000
  • LogP: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Informações de segurança

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
092159-10g
4-(2-Pyridinyl)phenylboronic acid pinacol ester
908350-80-1 95%
10g
£245.00 2022-03-01
Alichem
A029187202-1g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
1g
$156.20 2023-08-31
Alichem
A029187202-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
5g
$443.04 2023-08-31
Alichem
A029187202-10g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
10g
$664.56 2023-08-31
Chemenu
CM135356-1g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95+%
1g
$53 2021-08-05
Chemenu
CM135356-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95+%
5g
$171 2021-08-05
Chemenu
CM135356-10g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95+%
10g
$284 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19090-1g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
1g
¥179.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19090-250mg
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
250mg
¥47.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T19090-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
908350-80-1 95%
5g
¥710.0 2023-09-06

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  14 h, rt → 85 °C
Referência
Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties
Liu, Xinyu; Wu, Meng; Zeng, Ruoqi; Li, Gang; Li, Qiuxia; et al, Inorganic Chemistry, 2022, 61(51), 20942-20948

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referência
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; Wiensch, Eric M.; Montgomery, John, Organic Letters, 2021, 23(12), 4588-4592

Método de produção 3

Condições de reacção
1.1 Reagents: N-Hydroxyphthalimide ,  tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ;  48 h, 80 °C
1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  15 h, 110 °C
Referência
Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions
Dai, Peng-Fei; Ning, Xiao-Shan; Wang, Hua; Cui, Xian-Chao; Liu, Jie; et al, Angewandte Chemie, 2019, 58(16), 5392-5395

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  24 h, 80 °C
Referência
Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer
Shao, Shiyang; Ma, Zhihua; Ding, Junqiao; Wang, Lixiang; Jing, Xiabin; et al, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Método de produção 5

Condições de reacção
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Referência
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

Método de produção 6

Condições de reacção
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
Referência
Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis
Firth, James D.; Hammarback, L. Anders; Burden, Thomas J.; Eastwood, Jonathan B.; Donald, James R.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Método de produção 7

Condições de reacção
1.1 Reagents: Ammonium acetate ,  Azidotrimethylsilane ,  Oxygen Catalysts: Cobalt(II) acetylacetonate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane ,  Water ;  24 h, 80 °C
Referência
Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes
Wang, Juanjuan; Lu, Hong ; He, Yi; Jing, Chunxiu; Wei, Hao, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Método de produção 8

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
Referência
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; Wiensch, Eric M.; Montgomery, John, ChemRxiv, 2021, 1, 1-6

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Literatura Relacionada

Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd